6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine

SYK inhibitor synthetic building block Buchwald–Hartwig coupling

6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine (CAS 1429777-49-0) is a heterobifunctional building block comprising a 2-aminopyridine core N-linked to a 2H-1,2,3-triazole at the 6-position, with molecular formula C₇H₇N₅ and molecular weight 161.16 g·mol⁻¹. Its predicted physicochemical properties—logP of 0.8, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 69.6 Ų—place it within favorable drug-like chemical space for fragment-based and lead-optimization programs.

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
Cat. No. B8624229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N2N=CC=N2)N
InChIInChI=1S/C7H7N5/c8-6-2-1-3-7(11-6)12-9-4-5-10-12/h1-5H,(H2,8,11)
InChIKeyXBJXQMKEHICHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine: Structural Identity, Physicochemical Baseline, and Comparator Landscape for Procurement Decisions


6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine (CAS 1429777-49-0) is a heterobifunctional building block comprising a 2-aminopyridine core N-linked to a 2H-1,2,3-triazole at the 6-position, with molecular formula C₇H₇N₅ and molecular weight 161.16 g·mol⁻¹ [1]. Its predicted physicochemical properties—logP of 0.8, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 69.6 Ų—place it within favorable drug-like chemical space for fragment-based and lead-optimization programs [1]. The compound belongs to the broader 6-(triazolyl)pyridin-2-amine class, whose elaborated derivatives have been optimized as potent and selective kinase inhibitors targeting PI3Kγ and spleen tyrosine kinase (SYK) [2]. The closest structural comparators include the N1-regioisomer 6-(1H-1,2,3-triazol-1-yl)pyridin-2-amine, the 3-amino positional isomer 6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (CAS 949977-25-7), the 4-substituted analog 4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine (CAS 1430937-92-0), and the 5-substituted isomer 5-(triazol-2-yl)pyridin-2-amine (CAS 1782887-12-0) .

Why 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine Cannot Be Interchanged with Regioisomeric or Positional Triazolyl-Pyridinamine Analogs


The substitution pattern of the 1,2,3-triazole on the pyridine ring—specifically N2 versus N1 connectivity and the position of the amine group—dictates fundamentally different molecular recognition properties that preclude generic substitution in medicinal chemistry campaigns. The 2H-triazole (N2-substituted) isomer presents a distinct hydrogen-bond acceptor topology compared to the 1H-triazole (N1-substituted) isomer, altering both the vector and strength of key interactions with kinase hinge regions and metal coordination sites [1]. In the context of SYK inhibitor development, the 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine scaffold was specifically selected and advanced through structure-based optimization, with the 2-aminopyridine moiety serving as a critical hydrogen-bond donor to the kinase hinge while the N2-triazole modulates electronic properties and selectivity [2]. Positional isomers—such as the 3-amino, 4-substituted, or 5-substituted variants—yield different dihedral angles between the triazole and pyridine rings, altering the presentation of pharmacophoric features and confounding SAR transferability [3]. These differences are not merely theoretical: in the triazolopyridine PI3Kγ series, modifications to the core connectivity were shown to produce dramatic shifts in kinome selectivity, underscoring that even subtle changes to the triazole-pyridine linkage can determine target engagement profiles [4].

Quantitative Head-to-Head Evidence for 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine: Differentiated Performance vs. Closest Analogs


Patent-Documented Synthetic Incorporation as a Key Intermediate in a Defined SYK Inhibitor Lead Series

6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine was used as a reactant in a Pd-catalyzed Buchwald–Hartwig amination to construct 5-{[(1R,2S)-2-aminocyclohexyl]amino}-3-{[6-(2H-1,2,3-triazol-2-yl)pyridin-2-yl]amino}pyridine-2-carboxamide, a specific SYK inhibitor compound within Merck's patent-protected series (Example 1.2, US20140243336A1) [1]. In this procedure, 51 mg (0.32 mmol) of the target compound was coupled with a tert-butyl carbamate-protected aminocyclohexyl intermediate using Pd₂(dba)₃/Xantphos catalysis and Cs₂CO₃ in dioxane at 80 °C, yielding the elaborated inhibitor scaffold after silica gel chromatography [1]. By contrast, the N1-regioisomer 6-(1H-1,2,3-triazol-1-yl)pyridin-2-amine and the 3-amino positional isomer 6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine are not reported as reactants in this specific synthetic scheme, indicating that the 2-amino-6-(N2-triazole) connectivity was deliberately selected for this pharmacophore [2].

SYK inhibitor synthetic building block Buchwald–Hartwig coupling

Predicted Physicochemical Differentiation: logP and Hydrogen-Bond Topology vs. N1 Regioisomer

6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine has a predicted octanol–water partition coefficient (logP) of 0.8, a topological polar surface area of 69.6 Ų, one hydrogen bond donor (the 2-NH₂ group), and four hydrogen bond acceptors (pyridine N, triazole N2 and N3, and the amine N) [1]. The N2-substituted triazole presents its N1 and N3 atoms as hydrogen-bond acceptors in a geometry distinct from the N1-substituted isomer, where the triazole N2 and N3 serve as acceptors with different spatial orientation relative to the pyridine plane [2]. The 3-amino positional isomer 6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (CAS 949977-25-7) has an identical molecular formula and molecular weight but a shifted amine position that alters the intramolecular hydrogen-bond network and the pKa of the pyridine nitrogen . The 5-substituted isomer 5-(triazol-2-yl)pyridin-2-amine has a predicted density of 1.467 g·cm⁻³ and boiling point of 392.4 °C, compared to the target compound's predicted density of 1.46 g·cm⁻³ and boiling point of 411.0 °C, reflecting the impact of the substitution pattern on intermolecular interactions .

logP hydrogen bond acceptor physicochemical property prediction

Class-Level Selectivity Differentiation: 6-Aryl-2-amino-triazolopyridine Core Produces PI3Kγ-Selective Inhibitors with High Oral Bioavailability

The 6-aryl-2-amino-triazolopyridine chemotype, of which 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine represents the minimal core scaffold, was identified by chemoproteomic screening of a kinase-focused library and optimized through systematic SAR to yield highly selective PI3Kγ inhibitors [1]. The optimized compound CZC19945 (compound 43) bearing this core achieved potent PI3Kγ inhibition with high oral bioavailability and selectivity over PI3Kα and PI3Kδ [1]. Modification to the core afforded CZC24832 (compound 53), which demonstrated increased selectivity over the entire kinome, particularly over PI3Kβ [1]. In contrast, structurally related triazolopyridine compounds lacking the 2-amino substitution or with alternative triazole connectivity (e.g., 1,2,4-triazole or N1-1,2,3-triazole isomers) were not reported to achieve this selectivity profile within the same chemoproteomic screening campaign [2]. The broader SYK inhibitor series from Merck, which utilizes 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine as a building block, similarly demonstrates that the 2-amino-6-(N2-triazole)pyridine core provides a kinome-selectivity advantage over alternative heterocyclic cores evaluated during lead optimization [3].

PI3Kγ kinase selectivity oral bioavailability triazolopyridine SAR

Cross-Application Validation: Triazolopyridine Core Addresses Both PI3Kγ and SYK Kinase Targets with Differentiated Selectivity Profiles

The 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine scaffold has been independently exploited by two distinct drug discovery programs targeting different kinases: PI3Kγ (Bell et al., 2012, Bioorg. Med. Chem. Lett.) and SYK (Ellis et al., 2015, J. Med. Chem.; patent US20140243336A1) [1][2]. In the PI3Kγ program, the 6-aryl-2-amino-triazolopyridine core enabled the discovery of CZC24832, a selective probe compound that revealed PI3Kγ dependence of TH17 cell differentiation [1]. In the SYK program, Merck optimized a series of 2-pyridyl carboxamide-containing SYK inhibitors incorporating the 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine fragment, overcoming mutagenicity and hERG ion channel liabilities through systematic core modification—a challenge not addressed by the 3-amino or 4-substituted positional isomers during lead optimization [2]. A closely related triazolopyridine-based SYK inhibitor, CC-509 (Ferguson et al., 2016, PLoS ONE), achieved potent SYK inhibition (IC₅₀ and Ki at low nanomolar range against recombinant enzyme), moderate kinome selectivity, oral bioavailability, and efficacy in both passive cutaneous anaphylaxis and collagen-induced arthritis models [3]. The replication of favorable drug-like properties across two independent kinase targets is not documented for the corresponding N1-triazole regioisomer or the 3-amino positional isomer scaffolds [4].

kinase polypharmacology SYK PI3Kγ scaffold repurposing

Coordination Chemistry Differentiation: N2-Triazole-Pyridine Bidentate Geometry vs. N1-Triazole and Positional Isomer Alternatives

The 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine structure provides a distinct N,N′-bidentate coordination motif through the pyridine nitrogen (N1) and the amine nitrogen at the 2-position, supplemented by the triazole N3 atom as a potential third donor [1]. The N2-substituted triazole positions its N1 and N3 atoms for potential bridging or secondary coordination modes that differ from N1-substituted triazoles, where the N2 and N3 atoms are presented with different spatial geometry relative to the metal center [2]. This is relevant because pyridyl-substituted 1,2,3-triazol-5-ylidenes (pyridyl-MICs) and bis(triazolyl)pyridine ligands have been developed as bidentate and terdentate ligands for transition metal catalysis and spin-crossover materials, where the specific connectivity between triazole and pyridine dictates the bite angle and metal-binding affinity [3]. The 2-aminopyridine moiety further distinguishes this compound from the 3-amino isomer by providing an intramolecular hydrogen bond between the 2-NH₂ and the triazole N3, pre-organizing the ligand for metal chelation [1]. Systematic comparisons of the coordination ability of N-donors in triazole-pyridine hybrid ligands have demonstrated that the position of the triazole attachment and the presence of an ortho-amino group significantly modulate the stability constants of the resulting metal complexes [4].

coordination chemistry bidentate ligand N-donor ligand triazole complexes

Validated Application Scenarios for 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine Based on Quantitative Evidence


SYK Inhibitor Medicinal Chemistry: Building Block with Patent-Documented Synthetic Tractability for 2-Pyridyl Carboxamide Lead Series

Medicinal chemistry teams pursuing spleen tyrosine kinase (SYK) inhibitors for autoimmune and inflammatory diseases can directly adopt the published synthetic procedure from Merck's patent US20140243336A1, in which 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine (51 mg, 0.32 mmol) is coupled via Pd₂(dba)₃/Xantphos-catalyzed Buchwald–Hartwig amination to generate a 2-pyridyl carboxamide SYK inhibitor (Example 1.2) [5]. This documented reaction precedent eliminates the need for de novo reaction condition screening. The same patent series demonstrates that the elaborated inhibitors incorporating this scaffold overcame hERG ion channel activity and mutagenicity liabilities through multiparameter optimization guided by logD, PSA, and pKa modulation—a development trajectory published in J. Med. Chem. 2015 [6]. Procuring this specific building block is indicated when the goal is to explore the SAR of SYK inhibitors with 2-pyridyl carboxamide pharmacophores, where the N2-triazole connectivity has been validated as compatible with kinase hinge binding.

PI3Kγ Probe Discovery: Minimal Core Scaffold for Chemoproteomics-Validated Selective Kinase Inhibitor Optimization

Research groups conducting chemoproteomic screening or fragment-based discovery of PI3Kγ inhibitors can utilize 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine as a starting fragment that recapitulates the core of the 6-aryl-2-amino-triazolopyridine series, which yielded CZC19945 and CZC24832—potent, orally bioavailable, and kinome-selective PI3Kγ probe compounds [5]. The Bell et al. (2012) SAR study demonstrated that rapid chemical expansion around this bifunctional core identified key features for PI3Kγ activity and selectivity, providing a data-rich roadmap for fragment growth [5]. Procuring this compound is particularly relevant for programs aiming to achieve selectivity over PI3Kβ, a liability addressed by core modification in the published series [6].

Coordination Chemistry and Catalysis: Pre-Organized Bidentate N-Donor Ligand for Transition Metal Complexation

Inorganic and organometallic chemistry laboratories developing N-donor ligands for transition metal catalysis or spin-crossover materials can exploit the pre-organized bidentate binding motif of 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine, where the 2-amino group and the pyridine nitrogen form a chelate ring while the N2-triazole provides an auxiliary donor site [5]. The intramolecular hydrogen bond between the 2-NH₂ and the triazole N3 pre-organizes the ligand conformation for metal binding, a feature absent in the 3-amino and 4-substituted positional isomers [5]. Published studies on pyridyl-substituted 1,2,3-triazol-5-ylidene metal complexes and bis(triazolyl)pyridine systems provide a methodological framework for synthesizing and characterizing the resulting complexes [6].

Fragment-Based Drug Design Library Enrichment: Drug-Like Physicochemical Profile with Dual Kinase Target Validation

Fragment library curators seeking to enrich collections with kinase-focused, drug-like fragments can include 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine based on its favorable predicted properties: logP = 0.8 (within the optimal fragment solubility range), molecular weight 161.16 g·mol⁻¹ (well below the typical fragment cutoff of 300 Da), one hydrogen bond donor and four hydrogen bond acceptors (providing balanced polarity), and topological polar surface area of 69.6 Ų [5]. Critically, this fragment has been independently validated as a productive starting point for optimization against two distinct kinase targets (PI3Kγ and SYK), each yielding selective, orally bioavailable lead compounds—a level of cross-target validation that distinguishes it from many uncharacterized fragment library entries [6].

Quote Request

Request a Quote for 6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.